molecular formula C15H14O4 B2483540 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate CAS No. 69736-33-0

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate

Cat. No. B2483540
CAS RN: 69736-33-0
M. Wt: 258.273
InChI Key: WNLPDSSFCPHKRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aromatic aldehydes or ketones, which are structurally related to 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate, can be achieved through copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids and α-hydroxyphenylacetic acids. This process involves decarboxylation, dioxygen activation, and C-H bond oxidation steps in a one-pot protocol, using molecular oxygen as the sole terminal oxidant (Feng & Song, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate can be elucidated through various spectroscopic methods. For instance, the structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles, which share a benzyloxyphenyl moiety, was determined by X-ray analysis, highlighting the significance of intramolecular hydrogen bonding and the impact of substituents on crystal packing (Pinto et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving compounds with a benzyloxyphenyl moiety include intramolecular 1,3-dipolar cycloadditions and ene reactions, leading to the formation of various heterocyclic structures. The nature of substituents influences the course of these reactions (Shimizu et al., 1982). Additionally, the synthesis of conformationally-restricted 1,3-dioxanes with axially-oriented phenyl moiety through double intramolecular transacetalization of polyhydroxy acetals demonstrates the versatility of these compounds in organic synthesis (Asare-Nkansah & Wünsch, 2016).

Physical Properties Analysis

The physical properties of benzaldehyde derivatives, such as 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes, have been characterized by FTIR, Mass spectra, and UV-vis absorption, indicating square planar, tetrahedral, and octahedral geometries for different metal complexes and shedding light on the optical properties of these compounds (Mekkey et al., 2020).

Chemical Properties Analysis

The reactivity and chemical properties of similar compounds can be understood through studies such as the oxidation of phenylacetaldehyde to phenylacetic acid or benzyl acetate by dimethyldioxirane, illustrating the oxidative potential and mechanistic pathways of these reactions (Bravo et al., 1995).

Scientific Research Applications

  • Synthesis and Characterization of Derivatives : A study by Hawaiz and Samad (2012) explored the synthesis of derivatives using 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate or similar compounds. They synthesized new biological active azo-pyrazoline derivatives and evaluated their antibacterial activities against Escherichia coli and Staphylococcus aureus, showing significant activity.

  • Chemical Reactions and Compound Synthesis : A study by Enders, Berg, and Jandeleit (2003) involved the synthesis of various compounds, demonstrating the versatility of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate in chemical reactions. They detailed the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone via a Horner‐Wadsworth‐Emmons Reaction.

  • Enzyme Inhibition Studies : Research by Galardy and Kortylewicz (1984) discussed the inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues. They found that DL-2-Benzyl-3-formylpropanoic acid, a compound similar to 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate, is a competitive inhibitor of carboxypeptidase A, suggesting potential biochemical applications.

  • Synthesis of Chiral Aldehydes : A study by Asami and Mukaiyama (1983) involved the synthesis of α-Benzyloxy aldehydes having a chiral tertiary center, an application to the asymmetric synthesis of exo-(+)-brevicomin. This demonstrates the role of such compounds in creating chiral centers in synthetic chemistry.

  • Formation of Novel Heterocycles : Research by Baashen, Abdel-Wahab, and El‐Hiti (2017) showed the use of a precursor similar to 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate for synthesizing a series of novel heterocycles, indicating its utility in developing new chemical entities.

properties

IUPAC Name

2-oxo-2-(3-phenylmethoxyphenyl)acetaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3.H2O/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12;/h1-10H,11H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLPDSSFCPHKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate

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